molecular formula C7H7N5S B1269852 4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol CAS No. 78027-00-6

4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B1269852
CAS No.: 78027-00-6
M. Wt: 193.23 g/mol
InChI Key: PMSNUXITFAAPEK-UHFFFAOYSA-N
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Description

4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol is an organic compound with the molecular formula C7H7N5S. It is a heterocyclic compound containing nitrogen and sulfur atoms, which makes it an interesting subject for various chemical and biological studies.

Biochemical Analysis

Biochemical Properties

4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including transition metal complexes, where it acts as a bidentate ligand coordinating through sulfur and amine groups . These interactions can influence the activity of enzymes and proteins, potentially leading to enzyme inhibition or activation depending on the context .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain signaling pathways by binding to specific proteins or enzymes, thereby altering their function . Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules such as enzymes and proteins, leading to enzyme inhibition or activation . This binding can result in conformational changes in the target biomolecule, affecting its activity and function. Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that its effects on cellular function can vary, with some studies reporting sustained activity while others note a gradual decline in efficacy .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can exhibit beneficial effects such as enzyme modulation and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and function . These interactions can affect metabolic flux and the levels of specific metabolites, leading to changes in cellular metabolism . The compound’s metabolism can also influence its activity and efficacy in biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments . The distribution of this compound can influence its activity and function, as it may be more active in certain cellular regions .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol involves the condensation of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with equimolar amounts of 5-nitrosalicylaldehyde in methanol. This reaction yields a tridentate ligand in 85% yield . Another method involves the reaction of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol with 5-nitrosalicylaldehyde under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group in derivatives can be reduced to amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol is unique due to its combination of a pyridinyl group and a thiol group, which provides distinct coordination chemistry and biological activity. Its ability to form stable metal complexes and inhibit specific enzymes makes it a valuable compound in various fields of research .

Properties

IUPAC Name

4-amino-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5S/c8-12-6(10-11-7(12)13)5-2-1-3-9-4-5/h1-4H,8H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSNUXITFAAPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357414
Record name 4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78027-00-6
Record name 4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3-(pyridin-3-yl)-4.5-dihydro-1H-1.2.4-triazole-5-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing tetrahydropyridinyltriazolothiadiazines from 4-Amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol in the context of muscarinic agonist development?

A: The research aimed to synthesize novel compounds with potential muscarinic agonist activity. [] Muscarinic agonists are a class of drugs that activate muscarinic receptors, which are found throughout the body and play a role in various physiological processes.

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